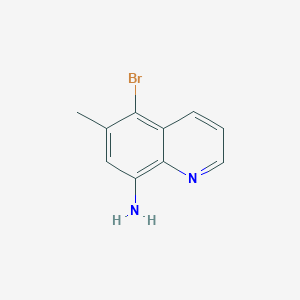

5-Bromo-6-methylquinolin-8-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-6-methylquinolin-8-amine is a quinoline derivative, which is a class of compounds known for their diverse applications in medicinal and industrial chemistry. Quinoline derivatives are often studied for their potential therapeutic properties and their ability to act as intermediates in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methylquinolin-8-amine typically involves the bromination of 6-methylquinolin-8-amine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the quinoline ring in the presence of a catalyst such as iron(III) bromide .

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced techniques such as microwave-assisted synthesis and solvent-free reactions to enhance efficiency and reduce environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-6-methylquinolin-8-amine can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups to the compound, enhancing its reactivity.

Reduction: This reaction can be used to modify the electronic properties of the compound.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .

Aplicaciones Científicas De Investigación

5-Bromo-6-methylquinolin-8-amine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects, including its ability to inhibit certain enzymes and receptors.

Industry: It is used in the development of fluorescent sensors and other analytical tools

Mecanismo De Acción

The mechanism of action of 5-Bromo-6-methylquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antimicrobial properties .

Comparación Con Compuestos Similares

Similar Compounds

7-((2-aminoethyl)amino)-5-bromo-6-hydroxy-1-methylquinolin-1-ium-3-sulfonate: This compound is similar in structure but contains additional functional groups that enhance its fluorescence properties.

6-Bromoquinoline: This compound lacks the methyl and amine groups, making it less reactive in certain chemical reactions.

Uniqueness

5-Bromo-6-methylquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups on the quinoline ring enhances its reactivity and potential for further functionalization .

Actividad Biológica

5-Bromo-6-methylquinolin-8-amine is a quinoline derivative characterized by a bromine atom at the fifth position, a methyl group at the sixth position, and an amino group at the eighth position of the quinoline ring. This compound has garnered attention due to its diverse biological activities , including antimicrobial, antiviral, and anticancer properties, making it significant in medicinal chemistry and drug development.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogenic strains. For instance, studies have shown its efficacy against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics. The compound's mechanism involves the inhibition of DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

Antiviral Activity

The compound has also been investigated for its antiviral properties . Specific derivatives of quinoline compounds have shown potential against viral infections by interfering with viral replication mechanisms. The structural features of this compound enhance its interaction with viral proteins, although detailed studies are still required to elucidate its full antiviral potential .

Anticancer Properties

This compound is being explored for its anticancer activity . It has demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies. The compound's interaction with DNA and its ability to induce apoptosis in cancer cells make it a candidate for further research in cancer therapeutics .

Case Study: Anticancer Efficacy

A study evaluated the effects of this compound on MES-SA and MES-SA/Dx5 cells, revealing IC50 values that suggest significant cytotoxicity. The compound's selectivity ratio indicates its potential as a multidrug resistance (MDR) modulator, enhancing the efficacy of existing chemotherapeutics .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- DNA Interaction : The compound binds to DNA, disrupting replication processes.

- Enzyme Inhibition : It inhibits key enzymes involved in microbial growth and cancer progression.

- Cell Cycle Arrest : Induces cell cycle arrest in cancer cells, promoting apoptosis.

The synthesis of this compound typically involves bromination of 6-methylquinoline using electrophilic aromatic substitution methods. Common reagents include iron(III) bromide or aluminum bromide under controlled conditions to ensure high yields and purity.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Bromoquinoline | Lacks methyl group | Different reactivity profile |

| 5-Methylquinoline | Lacks bromine atom | Distinct chemical properties |

| 5-Chloro-6-methylquinoline | Contains chlorine instead of bromine | Varying biological activity compared to bromine |

The unique combination of bromine and methyl groups in this compound enhances its reactivity and biological activity compared to similar compounds.

Propiedades

Fórmula molecular |

C10H9BrN2 |

|---|---|

Peso molecular |

237.10 g/mol |

Nombre IUPAC |

5-bromo-6-methylquinolin-8-amine |

InChI |

InChI=1S/C10H9BrN2/c1-6-5-8(12)10-7(9(6)11)3-2-4-13-10/h2-5H,12H2,1H3 |

Clave InChI |

UFPSWUWJFDBHEZ-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C2C(=C1Br)C=CC=N2)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.